Cas no 25028-32-4 (Ethyl 2-acetylisonicotinate)

Ethyl 2-acetylisonicotinate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-acetylisonicotinate
- 2-acetyl-4-Pyridinecarboxylic acid ethyl ester
- ethyl 2-acetylpyridine-4-carboxylate
- 2-Acétylisonicotinate d'éthyle
- 4-pyridinecarboxylic acid, 2-acetyl-, ethyl ester
- Ethyl-2-acetylisonicotinat
- 2-Acetyl-isonicotinic acid ethyl ester
- PYAC32
- EOS316
- AX8221916
- 2-Acetylpyridine-4-carboxylic acid ethyl ester
- 25028-32-4
- CS-0151773
- Ethyl2-acetylisonicotinate
- AKOS006309146
- E10126
- MFCD11042531
- DTXSID60717142
- J-400942
- DA-16771
- AS-46675
-
- MDL: MFCD11042531
- インチ: 1S/C10H11NO3/c1-3-14-10(13)8-4-5-11-9(6-8)7(2)12/h4-6H,3H2,1-2H3
- InChIKey: LUMZQFHOBXCXOR-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1C([H])=C([H])N=C(C(C([H])([H])[H])=O)C=1[H])=O
計算された属性
- せいみつぶんしりょう: 193.07393
- どういたいしつりょう: 193.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 56.3
じっけんとくせい
- 密度みつど: 1.145
- ゆうかいてん: 52-55℃
- ふってん: 310.5°C at 760 mmHg
- フラッシュポイント: 141.6°C
- 屈折率: 1.514
- PSA: 56.26
Ethyl 2-acetylisonicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM177328-5g |
ethyl 2-acetylisonicotinate |
25028-32-4 | 95% | 5g |
$432 | 2022-06-11 | |
Chemenu | CM177328-1g |
ethyl 2-acetylisonicotinate |
25028-32-4 | 95% | 1g |
$109 | 2022-06-11 | |
Alichem | A029206444-5g |
Ethyl 2-acetylisonicotinate |
25028-32-4 | 95% | 5g |
$469.65 | 2023-09-02 | |
Aaron | AR002QWZ-250mg |
4-Pyridinecarboxylic acid, 2-acetyl-, ethyl ester |
25028-32-4 | 98% | 250mg |
$9.00 | 2025-02-10 | |
A2B Chem LLC | AB27095-5g |
Ethyl 2-acetylisonicotinate |
25028-32-4 | 99% | 5g |
$304.00 | 2023-12-31 | |
1PlusChem | 1P002QON-1g |
4-Pyridinecarboxylic acid, 2-acetyl-, ethyl ester |
25028-32-4 | 96% | 1g |
$85.00 | 2025-02-19 | |
Aaron | AR002QWZ-1g |
4-Pyridinecarboxylic acid, 2-acetyl-, ethyl ester |
25028-32-4 | 98% | 1g |
$35.00 | 2025-02-10 | |
Aaron | AR002QWZ-100mg |
4-Pyridinecarboxylic acid, 2-acetyl-, ethyl ester |
25028-32-4 | 98% | 100mg |
$5.00 | 2025-02-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E93140-5g |
Ethyl 2-acetylisonicotinate |
25028-32-4 | 95% | 5g |
¥1314.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E93140-250mg |
Ethyl 2-acetylisonicotinate |
25028-32-4 | 95% | 250mg |
¥73.0 | 2024-07-19 |
Ethyl 2-acetylisonicotinate 関連文献
-
Boya Su,Shengyun Liao,Haitao Zhu,Shuxian Ge,Yan Liu,Jingyao Wang,Hui Chen,Lidong Wang Anal. Methods 2021 13 5700
-
Ganesh Koyyada,Vinayak Botla,Suresh Thogiti,Guohua Wu,Jingzhe Li,Xiaqin Fang,Fantai Kong,Songyuan Dai,Niveditha Surukonti,Bhanuprakash Kotamarthi,Chandrasekharam Malapaka Dalton Trans. 2014 43 14992
Ethyl 2-acetylisonicotinateに関する追加情報
Ethyl 2-acetylisonicotinate (CAS No. 25028-32-4): A Comprehensive Overview
Ethyl 2-acetylisonicotinate, a compound with the chemical formula C9H8O3 and the CAS number 25028-32-4, is a derivative of isonicotinic acid that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its ethyl ester and acetyl functional groups, exhibits a range of potential applications, particularly in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals. Its unique structural properties make it a valuable intermediate in various chemical transformations, contributing to its relevance in both academic and industrial settings.
The molecular structure of Ethyl 2-acetylisonicotinate features a carboxylic acid ester group attached to an acetyl-substituted benzene ring. This configuration not only imparts distinct reactivity but also opens up possibilities for further functionalization. The presence of the acetyl group enhances its utility in condensation reactions, while the ester moiety allows for hydrolysis or transesterification, making it a versatile building block in synthetic chemistry.
In recent years, Ethyl 2-acetylisonicotinate has been explored for its role in the development of novel therapeutic agents. Its derivatives have shown promise in various pharmacological assays, including anti-inflammatory and antimicrobial applications. The compound's ability to undergo selective modifications has made it a focal point for medicinal chemists seeking to design molecules with enhanced bioactivity and reduced side effects.
One of the most compelling aspects of Ethyl 2-acetylisonicotinate is its incorporation into complex synthetic pathways. Researchers have leveraged its structural features to develop efficient synthetic routes for more intricate molecules. For instance, its use as a precursor in the synthesis of heterocyclic compounds has been documented in several high-impact journals. These studies highlight its importance as a scaffold for generating novel scaffolds with potential therapeutic value.
The pharmaceutical industry has also taken notice of Ethyl 2-acetylisonicotinate's potential. Its derivatives have been investigated for their role in addressing emerging health challenges. Notably, studies have demonstrated its efficacy in modulating enzyme activities associated with metabolic disorders. By serving as a key intermediate, this compound enables the creation of molecules that can interact with biological targets in a precise manner, thereby improving treatment outcomes.
From an industrial perspective, Ethyl 2-acetylisonicotinate represents a cost-effective and scalable solution for producing high-value chemicals. Its synthesis can be optimized to meet the demands of large-scale manufacturing, ensuring consistency and purity. This makes it an attractive option for companies looking to expand their portfolio of specialty chemicals without compromising on quality or efficiency.
The environmental impact of producing Ethyl 2-acetylisonicotinate is another area of interest. Modern synthetic methodologies emphasize green chemistry principles, aiming to minimize waste and reduce energy consumption. Innovations in catalytic processes have enabled more sustainable production methods, aligning with global efforts to promote eco-friendly practices in the chemical industry.
Future research directions for Ethyl 2-acetylisonicotinate are multifaceted. Ongoing studies are exploring its role in drug discovery, particularly in the development of next-generation antibiotics and antiviral agents. The compound's structural versatility allows it to be modified into various forms, each with distinct properties that could be exploited for therapeutic purposes.
Collaborations between academic institutions and pharmaceutical companies are driving advancements in the application of Ethyl 2-acetylisonicotinate. These partnerships facilitate the translation of laboratory findings into clinical applications, ensuring that promising compounds like this one reach patients who need them most. The interdisciplinary nature of this research underscores the importance of Ethyl 2-acetylisonicotinate as a bridge between fundamental science and practical medicine.
In conclusion, Ethyl 2-acetylisonicotinate (CAS No. 25028-32-4) is a multifaceted compound with significant implications for both chemistry and medicine. Its unique structure and reactivity make it a valuable tool for researchers seeking to develop innovative solutions to complex challenges. As scientific understanding continues to evolve, the potential applications of this compound are likely to expand, reinforcing its importance in the ongoing quest for better health outcomes.
25028-32-4 (Ethyl 2-acetylisonicotinate) 関連製品
- 138715-82-9(2-Acetyl-isonicotinic acid methyl ester)
- 1039985-85-7(6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine)
- 2228423-58-1(3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid)
- 1003799-61-8(3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide)
- 2228240-70-6(2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl(methyl)amine)
- 941984-65-2(N-(cyclohexylmethyl)-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)
- 2228928-25-2(2-{5-(methoxymethyl)furan-2-yloxy}ethan-1-amine)
- 2137960-00-8(4-Piperidinamine, 1-ethyl-4-ethynyl-)
- 223690-04-8(3-Cyclopropoxy-benzonitrile)
- 1803897-74-6(6-Hydroxy-1H-benzimidazole-5-acetic acid)
